An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a key building block in peptide synthesis and drug development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its applications in the development of novel therapeutics.
Core Compound Information
Boc-O-allyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl group. This dual protection strategy allows for its versatile use in complex, multi-step organic syntheses, particularly in the construction of peptides.
The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, while the allyl group offers semi-permanent protection of the tyrosine side chain. The allyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved under specific conditions, typically involving palladium catalysis. This orthogonality is crucial for the synthesis of complex peptides and other molecules where selective modification of the tyrosine side chain is required.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 127132-38-1 | [1] |
| Molecular Formula | C₁₇H₂₃NO₅ | [1] |
| Molecular Weight | 321.37 g/mol | |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Optical Rotation | [α]D²⁰ = +17 ± 2º (c=1 in MeOH) | [1] |
| Storage Temperature | 2-8°C | |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |
| InChI | 1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Synthesis of Boc-O-allyl-L-tyrosine
The synthesis of Boc-O-allyl-L-tyrosine is a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a Boc group, followed by the allylation of the phenolic hydroxyl group.
Experimental Protocol: Synthesis
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-Tyr(OH)-OH)
This procedure is adapted from established methods for the Boc protection of amino acids.
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Dissolution: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.
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Basification: Cool the solution to 0°C and add potassium carbonate (K₂CO₃) (3 equivalents) with stirring until fully dissolved.
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Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in dioxane dropwise to the cooled reaction mixture.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Add water to the reaction mixture and then acidify to a pH of approximately 3-4 with a saturated solution of potassium bisulfate (KHSO₄).
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Extraction: Extract the product with ethyl acetate (3x).
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-Tyr(OH)-OH as an oil or solid, which can be used in the next step without further purification. A patent for a similar process suggests a yield of over 90% can be achieved.[2]
Part 2: Synthesis of Boc-O-allyl-L-tyrosine
This protocol is adapted from the synthesis of the analogous benzyl-protected derivative, Boc-Tyr(Bzl)-OH.
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Dissolution: Suspend Boc-L-Tyr(OH)-OH (1 equivalent) in a 1:1 mixture of dioxane and N,N-dimethylformamide (DMF).
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Addition of Reagents: To the suspension, add sodium bicarbonate (NaHCO₃) (1 equivalent) and allyl bromide (1 equivalent) with continuous stirring.
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Reaction: Heat the reaction mixture to 90°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
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Work-up: Dissolve the crude product in ethyl acetate. Wash the organic solution with brine and water.
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Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Boc-O-allyl-L-tyrosine.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-O-allyl-L-tyrosine is a valuable building block in Boc-strategy SPPS. The workflow below illustrates its incorporation into a growing peptide chain.
Experimental Workflow for Boc-SPPS
Detailed Experimental Protocol for SPPS Cycle
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Resin Preparation: Swell the solid support (e.g., Merrifield resin) in dichloromethane (DCM).
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Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM.
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Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to generate a free amino group.
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Coupling: Pre-activate Boc-O-allyl-L-tyrosine (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
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Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
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Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The allyl group on the tyrosine side chain will remain intact under these conditions.
Role in Drug Development and Signaling Pathways
The incorporation of modified amino acids like Boc-O-allyl-L-tyrosine into peptides is a key strategy in drug development. The O-allyl group can serve several purposes:
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Improved Pharmacokinetics: It can enhance the metabolic stability of the peptide by preventing enzymatic degradation at the tyrosine hydroxyl group.
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Conformational Constraint: The allyl group can influence the peptide's conformation, potentially leading to higher receptor affinity and selectivity.
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Bio-orthogonal Handle: The allyl group can be used as a handle for further chemical modifications, such as the attachment of fluorescent probes, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve solubility and circulation half-life.
Tyrosine residues play a critical role in numerous signaling pathways through their phosphorylation by tyrosine kinases. The study of these pathways is fundamental to understanding and treating diseases such as cancer and inflammatory disorders. Peptides and peptidomimetics containing modified tyrosine residues can be designed as inhibitors or probes for these kinases.
Logical Relationship in Drug Discovery
